molecular formula C12H16O2 B12565542 7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one CAS No. 143615-21-8

7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B12565542
CAS No.: 143615-21-8
M. Wt: 192.25 g/mol
InChI Key: QPEDZHLQXSHODB-UHFFFAOYSA-N
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Description

7-Acetyl-3,3-dimethylbicyclo[222]oct-5-en-2-one is a bicyclic ketone with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-en-2-one: A structurally similar compound with a simpler framework.

    3,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one: Another related compound with similar reactivity.

Uniqueness

7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

143615-21-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C12H16O2/c1-7(13)10-6-8-4-5-9(10)11(14)12(8,2)3/h4-5,8-10H,6H2,1-3H3

InChI Key

QPEDZHLQXSHODB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2C=CC1C(=O)C2(C)C

Origin of Product

United States

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